Haloperidol hemisuccinate

Description

Contextualizing Haloperidol (B65202) Hemisuccinate within First-Generation Antipsychotic Prodrug Research

Haloperidol, a butyrophenone (B1668137) derivative, is a potent antagonist of the dopamine (B1211576) D2 receptor and has been a cornerstone in the treatment of psychosis for decades. drugbank.comnih.gov Its low water solubility, however, presents challenges for certain applications. researchgate.netnih.gov

The derivatization of haloperidol has been a subject of research to modify its properties for both clinical and investigational use. novapublishers.complos.orgresearchgate.net The most well-known derivative is haloperidol decanoate (B1226879), a long-chain ester designed to have high lipid solubility for use in oil-based, long-acting injectable formulations. nih.govnih.gov In contrast, other ester prodrugs have been synthesized to explore different pharmacokinetic profiles and delivery systems. researchgate.netingentaconnect.comnih.govnih.gov Research into various haloperidol derivatives has also extended to exploring new therapeutic applications, such as for cancer treatment and as calcium channel blockers. plos.orgmdpi.comnih.gov

The primary advantage of the hemisuccinate ester of haloperidol for research lies in its ability to significantly increase aqueous solubility. if-pan.krakow.pl The free carboxylic acid group in the succinate (B1194679) moiety can form a salt, making the compound much more soluble in water compared to the parent haloperidol. if-pan.krakow.pl This is particularly valuable for:

In Vitro Assays: Many fundamental pharmacological studies, such as receptor binding assays and cell-based functional assays, are conducted in aqueous buffer systems. The use of a water-soluble prodrug like haloperidol hemisuccinate facilitates the preparation of stock solutions and ensures homogenous drug concentrations in the experimental medium, which is crucial for obtaining accurate and reproducible data.

Mechanistic Studies: By creating a water-soluble version of a lipophilic drug, researchers can more easily study its mechanism of action in various biological systems without the confounding effects of organic solvents that might otherwise be required to dissolve the parent compound.

Table 1: Comparative Hydrolysis Rates of Various Haloperidol Ester Prodrugs by Porcine Liver Esterase This table presents data for other haloperidol esters to provide context, as specific data for this compound is not available in the cited literature.

| Prodrug Moiety | Hydrolysis Rate (nmol/mL/h) |

| Ethanoate | Data not specified |

| Propanoate | Data not specified |

| Butanoate | Data not specified |

| Octanoate (B1194180) | 2.31 ± 0.06 |

| Decanoate | Data not specified |

| (Data sourced from a study on the hydrolysis of haloperidol prodrugs by porcine liver esterase, a model for cutaneous esterases. researchgate.netingentaconnect.com) |

Historical Perspectives on Haloperidol Derivatization for Research Purposes

Research Gaps and Future Academic Inquiries for this compound

Despite its utility as a research tool, there is a notable lack of dedicated studies on this compound in the scientific literature. This presents several opportunities for future academic inquiry:

Synthesis and Physicochemical Characterization: Detailed studies on the synthesis, purification, and comprehensive physicochemical characterization (e.g., solubility, pKa, stability at different pH values) of this compound are needed.

Hydrolysis Kinetics: A thorough investigation of the enzymatic and non-enzymatic hydrolysis kinetics of this compound in various biological matrices (e.g., plasma, liver microsomes) would provide valuable data for its use in in vitro and in vivo research. This would allow for a more precise understanding of the rate of conversion to active haloperidol.

Comparative Pharmacological Studies: Direct comparative studies of this compound with the parent drug and other esters in various pharmacological models would help to fully elucidate its properties and potential advantages in specific research contexts.

Exploration of Novel Applications: Given the increased water solubility, this compound could be explored for novel formulation strategies, such as in nanoparticles or for specific targeted delivery systems in preclinical models. nih.gov

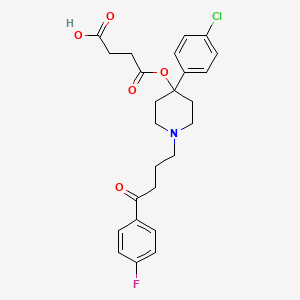

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClFNO5/c26-20-7-5-19(6-8-20)25(33-24(32)12-11-23(30)31)13-16-28(17-14-25)15-1-2-22(29)18-3-9-21(27)10-4-18/h3-10H,1-2,11-17H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKQXMLMOCFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007557 | |

| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87425-73-8 | |

| Record name | Haloperidol hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087425738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Haloperidol Hemisuccinate

Elucidating Novel Synthetic Pathways for Haloperidol (B65202) Hemisuccinate Production

The synthesis of haloperidol hemisuccinate is fundamentally an esterification reaction. Research in this area focuses on optimizing reaction conditions, exploring novel reagents, and developing scalable synthetic platforms to enhance efficiency, yield, and purity.

Optimized Esterification Reactions Utilizing Succinic Anhydride (B1165640)

The formation of this compound involves the reaction of the tertiary hydroxyl group of haloperidol with succinic anhydride. This process creates a hemisuccinate ester, which can improve the aqueous solubility of the parent compound. acs.org The choice of succinic anhydride as the acylating agent is strategic, as it facilitates easier separation of the water-soluble hemisuccinate product from the unreacted alcohol by extraction. acs.org

Optimization of this esterification reaction typically involves a systematic investigation of several key parameters. These include the reaction temperature, the choice of solvent, the molar ratio of reactants, and the reaction time. For instance, in the modification of sago starch using a similar anhydride (octenyl succinic anhydride), it was found that the degree of substitution was significantly affected by the concentration of the anhydride, the pH, and the reaction duration. upm.edu.my While initially an increase in pH can enhance the reaction rate, excessively high pH levels can lead to undesirable side reactions. upm.edu.my A neutral to slightly alkaline pH range is often found to be optimal for such esterification reactions. upm.edu.my The use of a catalyst, while not always necessary with a reactive anhydride, can also be explored to improve reaction kinetics.

Exploration of Alternative Acylating Agents and Reaction Catalysis

Beyond the conventional use of succinic anhydride, the field of organic synthesis offers a plethora of alternative acylating agents that could be employed for the esterification of haloperidol. nih.gov These alternatives are often explored to overcome limitations of traditional methods and to introduce different properties into the resulting ester. nih.gov Uncommon acylating agents that have been investigated in various contexts include aldehydes, amides, esters, and nitriles, which can act as acyl surrogates under specific reaction conditions. nih.gov

The catalysis of these reactions can be achieved through various means, including transition-metal catalysis, metal-free conditions, and photocatalysis. nih.gov For example, visible-light photocatalysis has been utilized in the synthesis of haloperidol itself, suggesting its potential applicability in the synthesis of its derivatives. researchgate.net Such methods can offer milder reaction conditions and unique selectivities compared to traditional thermal methods. acs.org The development of efficient catalytic systems is a continuous area of research, aiming for more sustainable and atom-economical synthetic processes. nih.gov

Continuous Flow Reactor Systems for Scalable Research Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of scalability, safety, and process control. The application of continuous flow reactor systems for the synthesis of pharmaceutical compounds has been gaining traction. acs.orguni-freiburg.de In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet.

This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. uni-freiburg.de For the synthesis of this compound, a continuous flow setup could involve pumping a solution of haloperidol and succinic anhydride, potentially with a catalyst, through a heated reactor coil. The rapid heat and mass transfer in microreactors can accelerate the reaction and minimize the formation of byproducts. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of this technology have been successfully applied to the production of other esters and active pharmaceutical ingredients, including the biocatalytic production of (S)-naproxen. acs.org

Derivatization Strategies for Structural Modification and Analog Synthesis

The chemical structure of haloperidol provides multiple sites for modification to generate analogs with potentially improved pharmacological profiles. The synthesis of such analogs is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies.

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing a series of structurally related compounds and evaluating their biological activity to identify the chemical features responsible for their effects. gpatindia.com For haloperidol, modifications have been explored at various positions, including the butyrophenone (B1668137) chain, the phenyl ring, and the piperidine (B6355638) nitrogen. gpatindia.complos.org

For instance, replacing the keto oxygen of the butyrophenone with sulfur or a hydroxyl group has been shown to decrease potency. gpatindia.com Conversely, the introduction of an electron-donating group at the meta-position of the phenyl ring can enhance potency. gpatindia.com Further derivatization has led to the synthesis of homopiperazine (B121016) analogs and other novel agents with modified receptor binding affinities. nih.govunc.edunih.gov One study resulted in the identification of a D3 selective tropanol with potential for treating neuropsychiatric diseases. nih.govunc.edu Another structure-based design effort led to the synthesis of 34 analogs of haloperidol as potential inhibitors of an enzyme from Mycobacterium tuberculosis. nih.gov

Below is a table summarizing the binding affinities of some synthesized haloperidol analogs at dopamine (B1211576) and serotonin (B10506) receptors.

| Compound | Modification | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| Haloperidol | Parent Compound | --- | --- | --- |

| 7 | Homopiperidine analog | 33 | 200 | 11 |

| 9 | Homopiperidine analog | 44 | 170 | 24 |

| 11 | Homopiperidine analog | equipotent to haloperidol | --- | --- |

This table is based on data presented in the referenced literature. nih.gov

These studies provide a rational basis for designing new molecules with desired pharmacological properties, such as enhanced selectivity for specific dopamine receptor subtypes, which may lead to improved therapeutic efficacy and reduced side effects. nih.govunc.edunih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. acs.org Enzymes such as lipases and esterases are particularly well-suited for the synthesis and hydrolysis of esters. nih.govresearchgate.netnih.gov

The synthesis of haloperidol ester prodrugs has been achieved, and their hydrolysis rates have been studied using porcine liver esterase as a model for cutaneous esterases. nih.gov Research has also been conducted on the metabolic activation of haloperidol prodrugs by human carboxylesterases (hCESs). nih.govresearchgate.net It was found that alcohol ester prodrugs were primarily metabolized by hCES2, while enol ester prodrugs were activated by hCES1. nih.govresearchgate.net These findings highlight the potential to design ester derivatives of haloperidol with specific metabolic activation profiles. nih.govresearchgate.net

The advantages of biocatalysis include:

High Stereoselectivity: Enzymes can distinguish between enantiomers, leading to the production of chirally pure compounds. acs.org

Chemo- and Regioselectivity: Biocatalysts can target specific functional groups in a molecule, minimizing the need for protecting groups. acs.org

Mild Reaction Conditions: Reactions are typically performed at or near room temperature and physiological pH, reducing energy consumption. acs.org

Environmental Sustainability: Biocatalytic processes often use water as a solvent and generate less waste compared to traditional chemical methods. acs.org

The application of these enzymatic strategies to the synthesis of this compound could offer a green and efficient alternative to purely chemical methods.

Advanced Purification and Characterization Techniques in Synthetic Research

The isolation and characterization of this compound to a high degree of purity are paramount for its application in advanced research, such as in the development of immunoassays or for use in affinity chromatography. nih.govnih.govconsensus.app To achieve research-grade material, a combination of chromatographic and classical purification techniques is employed.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purity assessment of haloperidol and its derivatives, including the hemisuccinate ester. researchgate.net The methods are sensitive, reproducible, and can separate the target compound from starting materials, by-products, and degradation products. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common modality. nih.gov In a typical research setting, a C18 column serves as the stationary phase, providing a nonpolar environment for the separation of analytes based on their hydrophobicity. nih.govmdpi.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like potassium dihydrogen phosphate (B84403). mdpi.comscielo.br The pH of the mobile phase is a critical parameter and is often adjusted to control the ionization state of the analyte and improve peak shape and retention. scielo.brscielo.br Detection is most commonly achieved using a UV/VIS detector, with monitoring wavelengths typically set around 230 nm or 254 nm. nih.govscielo.br

The development and validation of these HPLC methods are performed according to stringent guidelines to ensure linearity, precision, accuracy, and sensitivity, with limits of detection (LOD) and quantification (LOQ) established at low µg/mL or even ng/mL levels. scielo.brscielo.br

Table 1: Exemplary HPLC Conditions for Haloperidol Analysis in Research

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | C18 Column | C18 Column | C18 Column |

| Mobile Phase | Potassium dihydrogen phosphate : Acetonitrile : Triethylamine (10:90:0.1, v/v/v) scielo.brscielo.br | Methanol : Potassium phosphate buffer (90:10, v/v) mdpi.com | Acetonitrile : Water with buffer |

| pH (Aqueous Phase) | 3.5 (adjusted with o-phosphoric acid) scielo.brscielo.br | 9.8 mdpi.com | Not Specified |

| Flow Rate | 2.0 mL/min scielo.brscielo.br | Not Specified | Not Specified |

| Detection | UV at 230 nm scielo.br | UV at 254 nm | UV at 254 nm nih.gov |

| Linearity Range | 1-16 µg/mL scielo.brscielo.br | 1-50 µg/mL mdpi.com | Not Specified |

| LOD/LOQ | 0.045 / 0.135 µg/mL scielo.brscielo.br | Not Specified | Sensitivity to 5 ng/mL nih.gov |

Following synthesis, crude this compound requires rigorous purification to remove unreacted reagents and side products. Solvent extraction and recrystallization are fundamental techniques optimized to achieve research-grade purity.

Solvent extraction is a crucial step for both initial workup and purification. The choice of solvent is critical; it must effectively dissolve the target compound while leaving impurities in a separate phase. Chloroform has been identified as a preferred solvent for the quantitative extraction of haloperidol-related ion-pair complexes from aqueous solutions. scielo.br For purification of the final compound or its intermediates, a series of extractions and washes with aqueous solutions (e.g., brine) is common to remove water-soluble impurities. google.comgoogle.com

Recrystallization is a powerful method for achieving high purity. This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent. A patented method for purifying haloperidol involves dissolving the crude product in a hot Dimethyl sulfoxide (B87167) (DMSO) solution to specifically filter and remove insoluble dimerized impurities, followed by recovery of the purified product. wipo.int For intermediates like 4-chlorobutyronitrile (B21389), recrystallization from solvents such as nitromethane (B149229) is a specified final purification step. google.comgoogle.com The optimization of solvent systems, temperature gradients, and cooling rates is essential to maximize yield and crystalline quality for research applications.

Chromatographic Methods for Isolation and Purity Assessment in Research Laboratories

Investigation of Precursor Chemical Reactions and Intermediate Derivatization

4-Chlorobutyronitrile is a bifunctional molecule that serves as a pivotal precursor in the synthesis of haloperidol. theswissbay.chwikipedia.org Its synthesis involves the reaction of 1-bromo-3-chloropropane (B140262) with potassium cyanide. wikipedia.org More advanced and specific methods for its production as a haloperidol intermediate have been developed to improve yield and quality. google.comgoogle.com

One detailed synthetic method involves the reaction of 1-chloro-4,4-dyhydroxy butyl amine with a 2-nitrophenol (B165410) solution in the presence of aluminum oxide and cyclohexane. google.comgoogle.com The reaction is carefully controlled with respect to temperature and stirring speed, followed by a multi-step workup process. google.comgoogle.com This workup includes phase separation, extraction with toluene, a series of washes with saline, propionitrile, and triethylamine, and finally, dehydration using an agent like anhydrous potassium carbonate. google.comgoogle.com The final step to obtain crystalline, high-purity 4-chlorobutyronitrile is recrystallization in nitromethane. google.comgoogle.com This method highlights the complexity and multi-step nature of producing high-quality intermediates required for pharmaceutical synthesis.

The functionalization of this and other intermediates is the subsequent step in building the haloperidol scaffold. For instance, the nitrile group can be subjected to various chemical transformations, and the chloro group allows for nucleophilic substitution to connect the butyrophenone side chain to the piperidine ring system. dtic.mil

Table 2: Reaction Parameters for the Synthesis of 4-Chlorobutyronitrile Intermediate google.comgoogle.com

| Parameter | Value/Condition |

| Primary Reactants | 1-chloro-4,4-dyhydroxy butyl amine, 2-nitrophenol solution, Aluminum oxide |

| Solvent | Cyclohexane |

| Initial Reaction Temp. | 90-97 °C (reflux) |

| Secondary Reaction Temp. | 70-77 °C |

| Stirring Speed | 130-170 rpm |

| Extraction Solvent | Toluene |

| Washing Agents | Saline solution, Propionitrile, Triethylamine |

| Dehydrating Agent | Anhydrous potassium carbonate or Solid sodium hydroxide |

| Final Purification | Recrystallization in Nitromethane |

| Reported Yield | 82% |

Molecular and Cellular Pharmacodynamics Research of Haloperidol Hemisuccinate

Mechanisms of Prodrug Activation and Active Moiety Release in vitro

The conversion of haloperidol (B65202) hemisuccinate to its active form, haloperidol, is a critical step for its pharmacological activity. This process is primarily mediated by enzymatic hydrolysis.

Carboxylesterase-Mediated Hydrolysis of the Hemisuccinate Ester Bond (e.g., hCES2 specificity)

The activation of alcohol ester prodrugs of haloperidol is facilitated by human carboxylesterases (hCES). nih.gov Specifically, research indicates that these types of prodrugs are metabolically activated by human carboxylesterase 2 (hCES2). nih.gov Carboxylesterases are a family of enzymes that catalyze the hydrolysis of ester-containing compounds, leading to the formation of a carboxylic acid and an alcohol. nih.gov In the case of haloperidol hemisuccinate, this enzymatic action cleaves the hemisuccinate ester bond, releasing the active haloperidol. nih.govnih.gov While hCES1 and hCES2 are the two major human carboxylesterases involved in drug metabolism, they exhibit different substrate specificities and tissue distribution. nih.govresearchgate.net The selective activation of haloperidol's alcohol ester prodrugs by hCES2 highlights the specific metabolic pathway for this class of compounds. nih.gov

Investigation of Hydrolysis Kinetics and Enzyme Specificity in Non-Human Biological Systems

In vitro studies using non-human biological systems have provided further insights into the hydrolysis of haloperidol esters. For instance, haloperidol decanoate (B1226879), another ester prodrug of haloperidol, was found to be hydrolyzed in cell cultures of isolated rat liver cells and rat lymphocytes. nih.gov This demonstrates that cellular enzymes are capable of activating the prodrug. nih.gov Interestingly, the hydrolysis of [14C]Haloperidol decanoate was observed with a partially purified carboxylesterase but not in plasma, blood, lymph, or lymphatic liquid, which actually inhibited the enzyme-mediated hydrolysis. nih.gov This suggests that the activation of haloperidol ester prodrugs is not a systemic process within these fluids but rather occurs within specific cellular environments where the necessary enzymes are present. nih.gov The hydrolysis of these prodrugs is a critical step, as the prodrug itself is inactive and must be converted to the parent molecule to exert its pharmacological effects. uomus.edu.iq

Receptor Binding Kinetics and Selectivity Studies in vitro

The antipsychotic effects of haloperidol are primarily attributed to its interaction with various neurotransmitter receptors, most notably the dopamine (B1211576) D2 receptor.

Quantitative Analysis of Dopamine D2 Receptor Binding Affinity and Occupancy by Haloperidol (Parent Compound)

Haloperidol exhibits a high binding affinity for the dopamine D2 receptor. wikipedia.orgnih.gov This strong interaction is considered central to its therapeutic efficacy in treating psychosis. drugbank.com Molecular docking studies have shown a strong binding affinity of haloperidol with the D2 receptor, with a reported binding energy of -11.1 kcal/mol in its most stable conformation. chemrxiv.orgchemrxiv.org In vitro binding assays have determined the binding affinity (Ki) of haloperidol for the D2 receptor to be approximately 0.89 nM. nih.gov Positron Emission Tomography (PET) studies in patients have demonstrated a clear relationship between plasma haloperidol levels and D2 receptor occupancy. nih.gov For instance, plasma levels of 1-2 ng/ml are associated with 60-80% D2 receptor occupancy. nih.gov Achieving a certain level of D2 receptor occupancy is believed to be necessary for clinical response, with studies suggesting that at least 65% occupancy is associated with clinical improvement. wikipedia.orgpsychiatryonline.org

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Energy | -11.1 kcal/mol | Molecular Docking | chemrxiv.orgchemrxiv.org |

| Binding Affinity (Ki) | 0.89 nM | In vitro binding assay | nih.gov |

| Receptor Occupancy | 60-80% at 1-2 ng/ml plasma level | PET | nih.gov |

| >65% for clinical response | PET | wikipedia.orgpsychiatryonline.org |

| Receptor | Binding Affinity (Ki) in nM | Source |

|---|---|---|

| Dopamine D2 | 0.89 | nih.gov |

| Dopamine D3 | 4.6 | nih.gov |

| Dopamine D4 | 10 | nih.gov |

| Serotonin (B10506) 5-HT1A | 3600 | nih.gov |

| Serotonin 5-HT2A | 120 | nih.gov |

| Serotonin 5-HT2C | 4700 | nih.gov |

| Histamine H1 | Negligible affinity | wikipedia.org |

Allosteric Modulation and Conformational Changes in Receptor-Ligand Interactions

The interaction between haloperidol and the D2 receptor involves more than simple competitive binding. The binding of haloperidol to the D2 receptor induces conformational changes in the receptor. nih.gov Structural studies have revealed that haloperidol binding can lead to a compaction of the binding pocket compared to the binding of other antipsychotics like risperidone. nih.gov Furthermore, research has identified an unexpected second extended binding pocket (SEBP) in the D2 receptor that directly interacts with haloperidol. nih.gov This finding suggests a more complex mechanism of receptor modulation than previously understood. nih.gov The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor function, is an active area of research for the D2 receptor. nih.gov While haloperidol itself is a competitive antagonist, the existence of allosteric modulators for the D2 receptor opens up new possibilities for therapeutic intervention. nih.govscilit.com Studies have also shown that haloperidol can modulate the dimerization of D2 receptors, although to a lesser extent than other antagonists. mdpi.com

Intracellular Signaling Pathways and Downstream Effects in Cellular Models

The intracellular effects of Haloperidol are complex, involving the modulation of various signaling cascades that are crucial for neuronal function. These pathways are downstream of its primary receptor targets, most notably dopamine D2 receptors.

Haloperidol's antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR), directly influences intracellular second messenger systems. The D2 receptor is typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By blocking this receptor, Haloperidol can prevent the dopamine-induced decrease in cAMP levels.

Furthermore, GPCR signaling is also regulated by β-arrestins. biorxiv.org The D2 receptor can signal through G protein-dependent pathways that affect cAMP and G protein-independent pathways mediated by β-arrestin. biorxiv.org Pharmacological activation of the D2 receptor inhibits the kinase Akt, which in turn activates glycogen (B147801) synthase kinase-3 (GSK-3). biorxiv.org Both typical and atypical antipsychotics, including Haloperidol, have been shown to enhance the phosphorylation of Akt and GSK-3, thereby inhibiting GSK-3's enzymatic activity. biorxiv.org

Recent research has explored biased agonists that preferentially activate the β-arrestin pathway over G protein signaling. For instance, UNC9994, a β-arrestin-biased analog of aripiprazole, acts as a partial agonist for D2R/β-arrestin interactions without affecting G-protein signaling. biorxiv.org Studies combining Haloperidol with such compounds aim to leverage different signaling pathways to improve therapeutic outcomes. biorxiv.orgnih.gov In experiments using HEK293T cells, β-arrestin recruitment assays, often employing bioluminescence resonance energy transfer (BRET), are standard tools to quantify this aspect of receptor activation or antagonism. acs.orgnih.govgoogle.com

Haloperidol has been demonstrated to induce significant changes in gene expression and protein regulation in various neuronal cell models. These alterations are believed to underlie both its therapeutic efficacy and some of its side effects. The regulation of gene expression is a fundamental process where cells control the synthesis of proteins, and malfunctions in this process can lead to diseases. libretexts.org

In cultured mouse suprachiasmatic nuclei (SCN) cells, Haloperidol was found to induce the expression of the clock gene mPer1 mRNA. nih.gov This effect was linked to the activation of the NMDA receptor and the phosphorylation of the cAMP-responsive element-binding protein (CREB), suggesting that Haloperidol can influence circadian rhythms by modulating gene expression in the SCN. nih.gov

Other studies using hippocampal cell lines (mHippoE-2) have shown that Haloperidol affects the expression of genes related to apoptosis (programmed cell death). researchgate.net For example, Haloperidol treatment increased caspase-3 (casp3) mRNA levels at 24 and 72 hours and decreased the levels of the pro-apoptotic marker Bax mRNA after 24 and 48 hours. researchgate.net

Furthermore, Haloperidol can induce a "pharmacoepigenomic" response by altering DNA methylation patterns and the expression of microRNAs (miRNAs). nih.gov In neuronal cells, Haloperidol treatment led to an increase in global DNA methylation, associated with increased expression of epigenetic modifiers like DNMT1, DNMT3A, and DNMT3B. nih.gov It also downregulated miR-29b, which is known to regulate these methylation enzymes. nih.gov These epigenetic changes can, in turn, influence the expression of genes involved in neurotransmission. nih.gov

| Cell Line | Treatment | Key Gene/Protein Affected | Observed Effect | Citation |

| Mouse SCN Cells | Haloperidol | mPer1 mRNA | Induction of expression | nih.gov |

| mHippoE-2 | Haloperidol (10 µM) | Caspase-3 (casp3) mRNA | Increased expression | researchgate.net |

| mHippoE-2 | Haloperidol (10 µM) | Bax mRNA | Decreased expression | researchgate.net |

| Neuronal Cells | Haloperidol | DNMT1, DNMT3A, DNMT3B | Increased expression | nih.gov |

| Neuronal Cells | Haloperidol | miR-29b | Downregulated expression | nih.gov |

| Neuronal Cells | Haloperidol | CHRM2 | Downregulated expression | nih.gov |

Investigation of Second Messenger System Modulation (e.g., cAMP, β-arrestin recruitment)

Theoretical and Experimental Studies on Charge-Transfer Complexes and Binding Enhancement

The formation of charge-transfer (CT) complexes is a phenomenon where an electron donor molecule interacts with an electron acceptor molecule. This interaction can alter the physicochemical properties of the drug, which may enhance its biological activity.

The interaction of Haloperidol as an electron donor with various π-acceptors has been investigated using spectroscopic methods. mdpi.comnih.gov Studies have explored the formation of CT complexes between Haloperidol and acceptors like picric acid (PA) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.comnih.gov

Electronic (UV-Vis) spectroscopy is a key tool in these investigations. The formation of a CT complex is often marked by the appearance of a new, broad absorption band at a longer wavelength (in the visible region) that is absent in the spectra of the individual donor or acceptor molecules. mdpi.com For instance, the interaction between Haloperidol and TCNQ resulted in new absorption bands at 738 and 837 nm. mdpi.com The stoichiometry of these complexes is typically determined using methods like Job's method of continuous variation. For the CT complexes of Haloperidol with both PA and TCNQ, a 1:1 molar ratio was established. mdpi.comnih.gov Other studies have used acceptors like chloranilic acid, which formed a purple-colored complex with Haloperidol, showing a maximum absorption peak at 576 nm. researchgate.net

| Donor | Acceptor | Stoichiometry | Max Absorption (λmax) | Citation |

| Haloperidol | Picric Acid (PA) | 1:1 | 447 nm | mdpi.com |

| Haloperidol | TCNQ | 1:1 | 738 nm, 837 nm | mdpi.com |

| Haloperidol | Chloranilic Acid | 1:2 | 576 nm | researchgate.net |

| Haloperidol | 2,4-dinitrophenyl hydrazine (B178648) (DNPH) | Not specified | 456 nm | researchgate.net |

The formation of a charge-transfer complex can significantly enhance the binding affinity and stability of Haloperidol at its target receptors. Molecular docking and molecular dynamics simulations are powerful theoretical tools used to predict and analyze these enhancements. mdpi.comnih.gov

A study comparing the binding of Haloperidol alone versus its CT complex with TCNQ to dopamine and serotonin receptors found that the complex interacted more efficiently with both receptors. mdpi.comnih.gov The binding energy of the [(HPL)(TCNQ)] complex with the dopamine receptor was greater than that of Haloperidol alone, signifying a stronger interaction. mdpi.comresearchgate.net

Binding Energy Data from Molecular Docking

| Ligand | Receptor | Binding Energy (kcal/mol) | Citation |

|---|---|---|---|

| Haloperidol (HPL) | Serotonin | -10.0 | mdpi.comresearchgate.net |

| Haloperidol (HPL) | Dopamine | -10.9 | mdpi.comresearchgate.net |

Molecular dynamics simulations running for 100 nanoseconds further supported these findings, demonstrating that the [(HPL)(TCNQ)]–dopamine complex was more stable over time than the Haloperidol–dopamine complex. mdpi.comnih.gov This enhanced stability and binding affinity suggest that forming such CT complexes could be a viable strategy for improving the antipsychotic efficacy of the drug. mdpi.comnih.gov

Preclinical Pharmacokinetic and Metabolic Research of Haloperidol Hemisuccinate

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro models are crucial for the early assessment of a drug candidate's pharmacokinetic properties. These studies provide foundational knowledge on how a compound is likely to behave in a biological system, guiding further preclinical and clinical development.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs. plos.orgresearchgate.netresearchgate.net When cultured, these cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier properties of the intestinal epithelium. plos.orgresearchgate.net Studies using Caco-2 cell monolayers help in determining the permeability of a compound and the potential mechanisms of its transport across the intestinal wall, such as passive diffusion or active transport. nih.gov

For a compound like haloperidol (B65202) hemisuccinate, a prodrug of haloperidol, Caco-2 models would be instrumental in assessing its ability to permeate the intestinal barrier and the extent to which it is converted to the active haloperidol during this process. The apparent permeability coefficient (Papp) is a key parameter derived from these studies, indicating the rate of drug transport across the cell monolayer. nih.gov The permeability of a wide range of compounds, from hydrophilic to lipophilic, has been successfully characterized using this model. nih.govnih.gov

| Model System | Key Features | Relevant Findings for Permeability |

| Caco-2 Cell Monolayer | Forms polarized epithelial layer with tight junctions. plos.orgresearchgate.net | Differentiates to mimic small intestinal villus epithelium. plos.org |

| Expresses transporters and metabolic enzymes. plos.orgresearchgate.net | Allows for the study of both passive and active transport mechanisms. nih.gov | |

| Widely used for predicting oral drug absorption. researchgate.net | Permeability coefficients (Papp) can be determined. nih.gov |

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hr They are a standard in vitro tool to assess the metabolic stability of a compound. srce.hr By incubating haloperidol hemisuccinate with liver microsomes from different species (e.g., rat, human), researchers can determine its intrinsic clearance (CLint) and half-life (t½). srce.hr This data helps in predicting the in vivo hepatic clearance and potential species differences in metabolism. srce.hr

Recombinant enzymes, which are individual CYP isoforms expressed in a cellular system, are used to pinpoint the specific enzymes responsible for a drug's metabolism. nih.gov This is critical for understanding potential drug-drug interactions.

| In Vitro System | Parameter Measured | Significance |

| Liver Microsomes | Intrinsic Clearance (CLint), Half-life (t½) | Predicts in vivo hepatic clearance and metabolic rate. srce.hr |

| Recombinant CYP Enzymes | Specific enzyme activity | Identifies individual enzymes responsible for metabolism. nih.gov |

The metabolism of haloperidol is complex, involving multiple pathways and enzymes. The primary routes of biotransformation include reduction, oxidative N-dealkylation, and glucuronidation. researchgate.netdrugbank.comnih.gov

CYP Enzymes: In vitro studies with human liver microsomes and recombinant P450 enzymes have identified CYP3A4 as the major isoform responsible for haloperidol's metabolism. drugbank.comnih.govnih.govnih.gov CYP2D6 also plays a role, although its contribution appears to be less significant than CYP3A4's. drugbank.comnih.gov Specifically, CYP3A4 is involved in the oxidation of haloperidol to its tetrahydropyridine (B1245486) analog and the back-oxidation of reduced haloperidol to the parent compound. nih.govnih.gov Both CYP3A4 and CYP2D6 contribute to the N-dealkylation of haloperidol. nih.gov

Uridine (B1682114) Diphosphoglucose Glucuronosyltransferases (UGTs): Glucuronidation is a major metabolic pathway for haloperidol, accounting for a significant portion of its intrinsic hepatic clearance. pharmgkb.orgdrugbank.comnih.gov UGT2B7, UGT1A9, and UGT1A4 have been identified as the key enzymes involved in this process. pharmgkb.org

For this compound, it is anticipated that it would first undergo hydrolysis to release haloperidol, which would then be subjected to these well-characterized metabolic pathways.

| Enzyme Family | Key Isoforms | Role in Haloperidol Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Oxidation, N-dealkylation. drugbank.comnih.govnih.gov |

| Uridine Diphosphoglucose Glucuronosyltransferases (UGTs) | UGT2B7, UGT1A9, UGT1A4 | Glucuronidation. pharmgkb.org |

"Metabolic soft spots" refer to the chemically labile sites in a molecule that are most susceptible to metabolism. researchgate.net Identifying these spots is crucial for designing more stable and less toxic drug candidates. For cyclic tertiary amines like haloperidol, the carbon atom alpha to the nitrogen is a common site for oxidation by CYPs, which can lead to the formation of reactive intermediates. researchgate.net

In the case of haloperidol, metabolism can lead to the formation of a neurotoxic pyridinium (B92312) metabolite, HPP+. researchgate.netnih.govnih.gov Studies have shown that CYP3A4 and, to a lesser extent, other CYPs are involved in the formation of this reactive species. researchgate.netnih.gov Investigating the potential for this compound to form such reactive intermediates is a critical aspect of its preclinical safety assessment. Trapping agents, such as potassium cyanide and glutathione, are often used in in vitro incubations to detect and characterize these unstable metabolites. researchgate.net

Identification and Characterization of Metabolic Pathways and Enzymes (e.g., CYP3A4, CYP2D6, UGTs)

Preclinical Pharmacokinetic Modeling in Animal Models

Animal models are indispensable for understanding the in vivo pharmacokinetics of a drug, providing data that bridges the gap between in vitro studies and human clinical trials.

Pharmacokinetic studies in animals, such as rats, mice, and rabbits, are conducted to determine key parameters like clearance, volume of distribution, and half-life. capes.gov.brnih.govupenn.edu Both non-compartmental and compartmental analyses are employed to model the drug's behavior in the body.

Non-compartmental analysis (NCA): This method calculates pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific compartmental model. escholarship.org It provides key parameters such as the area under the curve (AUC), clearance (CL), and terminal half-life (t½).

Compartmental analysis: This approach uses mathematical models to describe the body as a series of interconnected compartments. nih.gov A two-compartment model has been shown to adequately describe the pharmacokinetic profile of haloperidol. nih.gov This type of analysis can provide more detailed information about the distribution and elimination phases of a drug.

Studies in rats have shown that haloperidol is a high-extraction-ratio drug with a large volume of distribution and a relatively short half-life. capes.gov.brnih.gov Pharmacokinetic studies in mice have revealed biphasic elimination from both serum and brain. nih.gov Research in rabbits has been used to evaluate long-term delivery systems for haloperidol. upenn.edu For this compound, these animal models would be crucial for determining its conversion rate to haloperidol in vivo and the resulting pharmacokinetic profile of the active drug.

| Animal Model | Type of Analysis | Key Findings for Haloperidol |

| Rat | Non-compartmental and Compartmental | High extraction ratio, large volume of distribution, linear pharmacokinetics. capes.gov.brnih.gov |

| Mouse | Non-compartmental | Biphasic elimination from serum and brain. nih.gov |

| Rabbit | Pharmacokinetic profiling | Evaluation of long-term delivery formulations. upenn.edu |

Prediction of Drug Disposition and Half-Life in Preclinical Models

There is a lack of specific studies detailing the disposition and half-life of the prodrug this compound in preclinical models. However, upon administration, it is expected to be rapidly hydrolyzed by esterases in the blood and tissues into its active form, haloperidol. The disposition and half-life would then be governed by the pharmacokinetic properties of haloperidol itself.

Preclinical studies in animal models, primarily in rats, have characterized the pharmacokinetics of haloperidol. Haloperidol is a high extraction ratio drug with a large volume of distribution, indicating extensive tissue uptake. nih.gov In rats, the disposition kinetics of haloperidol were found to be linear over a range of intravenous doses. nih.gov

The half-life of haloperidol is notably shorter in rats compared to humans. Studies in rats have reported a terminal half-life of approximately 1.5 hours. nih.govresearchgate.net This is significantly different from the 14 to 37-hour half-life observed in humans with oral administration. drugbank.com The rapid clearance in rats is an important consideration when extrapolating preclinical data to clinical scenarios. researchgate.net

For long-acting injectable formulations like haloperidol decanoate (B1226879), another ester prodrug, the apparent half-life of haloperidol is dramatically extended to about 3 weeks, governed by the slow release from the oily vehicle and subsequent hydrolysis. nih.gov While this compound is not a long-acting formulation, this illustrates how modification of the hydroxyl group can drastically alter the pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Haloperidol in Rats (Intravenous Administration)

| Parameter | Value | Reference |

|---|---|---|

| Total Blood Clearance | ~83 ml/min/kg | nih.gov |

| Volume of Distribution (Vss) | ~9.61 L/kg | nih.gov |

Factors Influencing Preclinical Pharmacokinetic Variability (e.g., inflammation, enzyme activity)

While no studies have specifically investigated factors influencing the preclinical pharmacokinetic variability of this compound, the variability for its active moiety, haloperidol, is well-documented and would be the primary determinant of variable exposure after the prodrug's conversion.

Enzyme Activity: The metabolism of haloperidol is complex and a major source of pharmacokinetic variability. It involves multiple enzyme systems, including cytochrome P450 (CYP) isozymes and uridine diphosphoglucose glucuronosyltransferases (UGT). pharmgkb.orgcore.ac.uk

CYP Enzymes: In humans, CYP3A4 is the major isoform responsible for haloperidol metabolism, with CYP2D6 also playing a role. pharmgkb.orgmedsafe.govt.nz Inhibition or induction of these enzymes by co-administered drugs can alter haloperidol concentrations. Preclinical models, such as rats, also rely on CYP enzymes for metabolism, and variability in the expression and activity of these enzymes can lead to inter-individual differences in drug clearance.

Carboxylesterases: The conversion of the this compound prodrug to active haloperidol is dependent on the activity of carboxylesterases. researchgate.net Studies on other haloperidol ester prodrugs have shown that the rate of hydrolysis can vary significantly depending on the structure of the ester chain. researchgate.netnih.govnih.gov It is expected that the activity of these esterases in preclinical models would be a key factor in the initial rate of active drug release.

Inflammation: Although direct preclinical evidence is limited, clinical studies suggest that inflammation can influence haloperidol pharmacokinetics. A negative correlation has been observed between C-Reactive Protein (CRP) levels, a marker of inflammation, and haloperidol clearance in critically ill patients. nih.gov This suggests that inflammatory states could potentially decrease the metabolism of haloperidol, leading to higher exposure. Such effects could be relevant in preclinical disease models that involve an inflammatory component.

Prodrug Conversion Kinetics and Active Metabolite Pharmacokinetics in Animal Models

Quantification of this compound and Haloperidol in Preclinical Biological Matrices

There are no specific published methods for the simultaneous quantification of this compound and haloperidol in preclinical biological matrices. The development of such a method would be a prerequisite for studying the prodrug's conversion kinetics.

However, numerous analytical methods have been established for the quantification of haloperidol in various biological samples, including plasma and brain tissue from preclinical models. These methods are typically based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity. nih.gov

Table 2: Example of Analytical Method Parameters for Haloperidol Quantification in Rat Plasma

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Sample Preparation | Protein precipitation | |

| Column | C18 (e.g., 2.1 mm x 50 mm, 3.5 µm) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

| Retention Time | ~4.48 minutes | nih.gov |

A method to quantify the hemisuccinate prodrug would likely involve similar LC-MS/MS principles but would require optimization of the chromatographic separation to resolve the prodrug from the active haloperidol and any metabolites. The ester bond of the hemisuccinate is susceptible to hydrolysis, which would need to be controlled for during sample collection, storage, and preparation to ensure accurate measurement of the intact prodrug.

Evaluation of Prodrug Release Rates and Systemic Exposure of the Active Moiety

Specific studies evaluating the release rate of haloperidol from the hemisuccinate prodrug in animal models have not been reported. The primary goal of creating a hemisuccinate ester is typically to increase aqueous solubility. This formulation strategy implies that, upon administration (e.g., intravenously or intramuscularly), the prodrug would rapidly dissolve and be available for enzymatic conversion.

The conversion of the prodrug to the active moiety, haloperidol, is catalyzed by esterase enzymes present in plasma and various tissues. nih.govnih.gov Studies on other haloperidol esters in the presence of porcine liver esterase (a model for in vivo esterases) showed that the rate of hydrolysis is dependent on the chemical structure of the ester promoiety. nih.gov For example, haloperidol octanoate (B1194180) showed a faster hydrolysis rate than haloperidol decanoate. nih.gov A study of various haloperidol alcohol ester prodrugs found that haloperidol pentanoate and hexanoate (B1226103) had high rates of metabolic activation in human liver microsomes. researchgate.netnih.gov

It is hypothesized that this compound, being a relatively small and highly water-soluble ester, would be converted to haloperidol very rapidly in vivo. Consequently, the systemic exposure profile of haloperidol following administration of the hemisuccinate prodrug would likely resemble that of a direct administration of haloperidol, particularly after intravenous injection. The peak concentration of haloperidol would be achieved quickly, and the subsequent decline in plasma levels would be determined by the elimination kinetics of haloperidol itself in the specific preclinical model. nih.gov

Advanced Formulation and Drug Delivery System Research for Haloperidol Hemisuccinate

Design and Development of Novel Drug Delivery Systems for Preclinical Applications

The development of advanced drug delivery systems for haloperidol (B65202) hemisuccinate is a key area of research aimed at improving its therapeutic profile for research applications. These efforts focus on creating formulations that can provide controlled and sustained release, which is crucial for preclinical studies that require stable and predictable drug exposure over extended periods.

Polymeric Nanoparticles and Liposomal Encapsulation Studies for Controlled Release

The use of polymeric nanoparticles and liposomes for encapsulating haloperidol hemisuccinate has been explored to achieve controlled release. These nanocarriers can protect the drug from premature degradation and control its release rate, which is essential for maintaining consistent plasma concentrations in animal models. Research in this area has investigated various polymers and lipid compositions to optimize drug loading, encapsulation efficiency, and release kinetics. The findings from these studies are critical for the development of formulations that can be used in preclinical evaluations of long-acting antipsychotic therapies.

Investigation of Depot Formulations and Sustained-Release Mechanisms for Research Models

Depot formulations of this compound are designed to provide sustained drug release over weeks or even months from a single injection. These formulations are typically based on biodegradable polymers or oily vehicles that form a drug reservoir at the injection site. The investigation of these systems in research models is crucial for understanding the in vivo release mechanisms and for developing long-acting injectable products. Studies have shown that the release of haloperidol from these depot systems can be modulated by altering the polymer composition and drug loading, which is a key factor in designing formulations for long-term preclinical research.

Physicochemical Stability Research of this compound in Formulations

The physicochemical stability of this compound is a critical factor that influences the shelf-life and performance of its formulations. Research in this area focuses on understanding how the drug degrades under various environmental conditions and on developing strategies to enhance its stability.

Degradation Pathway Elucidation under Various Stress Conditions (Hydrolytic, Oxidative, Thermal, Photolytic)

The degradation of this compound has been studied under a range of stress conditions to elucidate its degradation pathways. These studies have shown that the compound is susceptible to hydrolysis, oxidation, thermal degradation, and photolysis. The ester linkage in this compound is particularly prone to hydrolytic cleavage, leading to the formation of haloperidol and succinic acid. Understanding these degradation pathways is essential for developing stable formulations and for defining appropriate storage and handling conditions.

Identification and Characterization of Degradation Products using Advanced Analytical Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to identify and characterize the degradation products of this compound. These methods allow for the separation and structural elucidation of impurities and degradants, which is crucial for ensuring the quality and safety of the drug product. The identification of these degradation products provides valuable insights into the degradation mechanisms and helps in the development of strategies to minimize their formation.

Factors Affecting Formulation Stability and Strategies for Enhancement

Several factors can affect the stability of this compound in formulations, including pH, temperature, light exposure, and the presence of excipients. Research has focused on identifying the optimal formulation parameters to enhance the stability of the drug. Strategies to improve stability include the use of buffering agents to control pH, the addition of antioxidants to prevent oxidative degradation, and the use of light-protective packaging. These measures are critical for ensuring that the formulation maintains its potency and purity throughout its shelf-life.

Research on Permeability Enhancement Strategies through Prodrug Design

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable biopharmaceutical properties of active drug molecules, such as poor membrane permeability. mdpi.comresearchgate.net By chemically modifying a parent drug, a new compound, or prodrug, is formed with improved physicochemical properties that facilitate its transport across biological membranes. scispace.comresearchgate.net This temporary modification is designed to be reversed in vivo, either chemically or enzymatically, to release the active parent drug. mdpi.com For haloperidol, a potent antipsychotic agent, its application can be limited by its delivery characteristics. Creating an ester prodrug, such as this compound, represents a targeted strategy to enhance its permeability. huggingface.co This involves covalently linking the hydroxyl group of haloperidol with hemisuccinic acid, resulting in an ester that can exhibit different physicochemical properties, notably increased lipophilicity or altered solubility, to facilitate membrane passage. nih.gov

Molecular Modifications for Improved Membrane Permeation in in vitro Models

The core principle behind creating ester prodrugs like this compound is to modify the molecular structure to achieve more favorable interactions with the lipid bilayers of biological membranes. researchgate.net Research into various ester prodrugs of haloperidol provides insight into how different molecular modifications affect membrane permeation. Studies have been conducted on a series of O-acyl esters of haloperidol to evaluate their permeation across full-thickness skin, which serves as a relevant in vitro model for membrane barrier transit. nih.gov

In one such study, a series of O-acyl esters of haloperidol with varying alkyl chain lengths—ethyl, propyl, butyl, octyl, and decyl—were synthesized and their permeation across excised guinea pig skin was measured. nih.gov The objective was to determine how the lipophilicity, conferred by the different ester groups, influenced the rate of permeation. The findings from these in vitro studies are crucial for understanding the structure-permeability relationship. Interestingly, the research revealed that the permeation of the parent drug, haloperidol, was greater than that of its ester derivatives in this specific model. nih.gov Furthermore, the hydrolysis of these prodrugs by esterases present within the skin was found to be minimal. nih.gov This suggests that while esterification is a viable molecular modification, the specific nature of the ester and the enzymatic activity of the target tissue are critical factors for successful prodrug design. scispace.comnih.gov

The results underscore the complex balance required for a prodrug strategy; the prodrug must be sufficiently lipophilic to partition into the membrane but must also be able to partition out of it and be converted back to the active drug. researchgate.net

| Compound | Alkyl Chain of Ester | Relative Permeation Compared to Haloperidol | Cutaneous Hydrolysis |

| Haloperidol (HA) | N/A (Parent Drug) | Baseline | N/A |

| Haloperidol Ethyl Ester (HE) | Ethyl | Lower | Minimal |

| Haloperidol Propyl Ester (HP) | Propyl | Lower | Minimal |

| Haloperidol Butyl Ester (HB) | Butyl | Lower | Minimal |

| Haloperidol Octyl Ester (HO) | Octyl | Lower | Minimal |

| Haloperidol Decyl Ester (HD) | Decyl | Lower | Minimal |

| Source: Based on findings reported in skin permeation studies of O-acyl haloperidol esters. nih.gov |

Theoretical and Experimental Approaches to Optimizing Prodrug Biopharmaceutical Properties

The optimization of a prodrug like this compound is a multifaceted process that employs both theoretical and experimental methodologies to predict and validate its biopharmaceutical properties. mdpi.com The goal is to fine-tune the molecule's characteristics to achieve optimal absorption and subsequent conversion to the active form. researchgate.net

Theoretical Approaches: Computational and theoretical models are invaluable in the early stages of prodrug design to predict permeability and other key properties, thereby reducing the need for extensive experimental work. mdpi.com Quantitative Structure-Permeability Relationships (QSPR) are algorithmic models that correlate the chemical structure of a molecule with its permeability. researchgate.net These models consider various physicochemical descriptors, including:

Lipophilicity (log P): Predicts the partitioning of the prodrug between a lipid membrane and an aqueous environment. An optimal log P is crucial for passive diffusion. researchgate.net

Molecular Weight and Size: Smaller molecules generally permeate membranes more readily. researchgate.net

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to cross the hydrophobic membrane interior. researchgate.net

Solubility: The prodrug must have adequate aqueous solubility in the formulation and at the biological interface to be available for absorption. researchgate.net

These computational tools allow for the in silico screening of various potential prodrug candidates, such as different esters of haloperidol, to identify those with the most promising biopharmaceutical profiles before they are synthesized. mdpi.com

Experimental Approaches: Experimental validation is essential to confirm the predictions made by theoretical models. Several in vitro assays are commonly used to measure the membrane permeability of prodrugs. sigmaaldrich.com

Parallel Artificial Membrane Permeation Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.com It uses a 96-well plate system where compounds diffuse from a donor compartment through an artificial lipid-impregnated membrane to an acceptor compartment. sigmaaldrich.com PAMPA is a cost-effective method for rank-ordering compounds based on their passive permeability early in the drug discovery process. sigmaaldrich.com

Franz Diffusion Cell System: This apparatus is used for more detailed permeation studies, often employing excised biological membranes (like human or animal skin) or cell-based monolayers (e.g., Caco-2 cells for intestinal absorption). researchgate.net It provides a more biologically relevant model by including metabolic components and active transport pathways that might be present in living tissue. researchgate.net Samples are collected from the receptor compartment over time to determine the flux of the prodrug across the membrane. researchgate.net

By combining theoretical predictions with data from these experimental models, researchers can systematically optimize the structure of a prodrug like this compound to enhance its permeability and ensure efficient delivery of haloperidol. mdpi.comnih.gov

Cutting Edge Analytical Methodologies for Haloperidol Hemisuccinate Research

Development and Validation of High-Performance Chromatographic Methods

High-performance chromatography is the cornerstone of quantitative analysis in pharmaceutical research. For Haloperidol (B65202) and its derivatives, various chromatographic techniques have been refined to achieve the low detection limits required for preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the ultrasensitive quantification of drugs in biological fluids. euchembioj.comnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the precise measurement of Haloperidol in complex preclinical samples like human plasma. nih.govresearchgate.net

Several LC-MS/MS methods have been developed and validated according to regulatory guidelines. euchembioj.comnih.gov These methods often involve a simple one-step extraction procedure followed by rapid chromatographic separation. nih.gov For instance, a highly sensitive method achieved a lower limit of quantification (LLOQ) of 5.03 pg/mL in human plasma using only 100 μL of sample, with a rapid analysis time of 3 minutes. nih.gov Another validated method demonstrated linearity in the concentration range of 70.0 pg/ml to 14.0 ng/ml. researchgate.net The use of an internal standard, such as Haloperidol-d4, is common to ensure accuracy and precision. nih.govnih.gov The detection is typically performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in the positive ionization mode, with specific precursor-to-product ion transitions for the analyte and internal standard. nih.govnih.gov

Table 1: Examples of Validated LC-MS/MS Methods for Haloperidol Quantification

| LLOQ | Sample Matrix | Linear Range | Internal Standard | Key Findings | Citations |

| 5.03 pg/mL | Human Plasma | 5.03 - 6020.75 pg/mL | Haloperidol D4 | High sensitivity and extraction efficiency (>95%). | nih.gov |

| 1 ng/mL | Human Plasma | 1 - 15 ng/mL | Haloperidol-d4 | Method successfully used to determine drug levels in patient plasma. | euchembioj.comresearchgate.net |

| 0.05 ng/mL | Human Plasma | 0.05 - 80 ng/mL | Haloperidol-d4 | High-throughput method with nearly 100% extraction recovery. | nih.gov |

| 70.0 pg/mL | Human Plasma | 70.0 pg/mL - 14.0 ng/mL | Duloxetine | Successfully applied to a bioequivalence study. | researchgate.net |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a versatile and widely used technique for the analysis of Haloperidol. scielo.brresearchgate.net The choice of detector depends on the required sensitivity and the nature of the sample matrix.

UV Detection: HPLC with Ultraviolet (UV) detection is a robust and common method for quantifying Haloperidol in pharmaceutical formulations. jddtonline.infosphinxsai.com The analysis is typically performed on a reversed-phase C18 column, with detection wavelengths set around 220 nm, 230 nm, or 248 nm. scielo.brnih.govmdpi.com These methods are validated for linearity, precision, and accuracy according to ICH guidelines and have been successfully applied to determine the drug content in tablets and solid lipid nanoparticles. scielo.brjddtonline.infoscielo.br

Coulometric Detection: For applications requiring higher sensitivity, such as measuring low concentrations in plasma, HPLC with a coulometric detector is employed. This electrochemical detection method can achieve detection limits as low as 20 pg/ml from a 1 ml plasma sample. nih.gov A highly sensitive assay using this technique demonstrated a detection limit of 50 ng/L and was validated by quantifying samples from schizophrenic patients. nih.gov

Diode Array Detection (DAD): HPLC with a Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. nih.gov A rapid HPLC-DAD method was developed for determining Haloperidol in biological samples after ultrasound-assisted emulsification microextraction, achieving limits of quantification between 4-8 μg/L. nih.gov Another study used HPLC-DAD to analyze the stability of Haloperidol in complex drug mixtures. researchgate.net

Table 2: Comparison of HPLC Methods for Haloperidol Analysis

| Detection System | Column | Mobile Phase Example | Detection Limit (LOD/LOQ) | Application | Citations |

| UV | Thermo C18 | Methanol (B129727): Acetonitrile (B52724) (50:50 v/v) | Linearity: 5-25 μg/ml | Pharmaceutical Formulation | jddtonline.info |

| UV | C18 | Potassium dihydrogen phosphate (B84403)–acetonitrile–TEA (10:90:0.1, v/v/v), pH 3.5 | LOD: 0.045 μg/mL, LOQ: 0.135 μg/mL | Solid Lipid Nanoparticles | scielo.brscielo.br |

| Coulometric | C8 | Phosphate buffer (pH 7.0), acetonitrile, methanol (40:20:40 vol/vol) | 50 ng/L | Human Plasma | nih.gov |

| Coulometric | Not Specified | Not Specified | LOD: 20 pg/ml, LOQ: 50 pg/ml | Plasma | nih.gov |

| DAD | C18 | Acetonitrile–sodium dihydrogen phosphate (pH 4.10; 0.1M) (50:50 v/v) | Not Specified | Drug Stability in Mixtures | researchgate.net |

| DAD | Not Specified | Not Specified | LOQ: 4-8 μg/L | Plasma and Urine Samples | nih.gov |

This table is interactive. Click on the headers to sort.

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that provides an effective alternative for the simultaneous separation and quantification of a parent drug and its related substances. A MEKC method was developed to separate Haloperidol from parabens and some of their degradation products, such as 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-fluorobenzoic acid. researchgate.net The separation was achieved using a migration solution containing a phosphate buffer, an anionic surfactant (sodium dodecylsulfate), and an organic modifier (ethanol). researchgate.net By optimizing parameters like surfactant concentration, organic modifier percentage, applied voltage (30 kV), and capillary temperature (45°C), all eleven analytes were successfully resolved in under 17 minutes, demonstrating the method's efficiency for analyzing Haloperidol and its potential metabolites or impurities simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Coulometric, DAD)

Advanced Spectroscopic and Spectrometric Characterization Techniques

Beyond quantification, the structural characterization of Haloperidol derivatives and metabolites is crucial for understanding its biotransformation and identifying potentially active or toxic species. Advanced spectroscopic and spectrometric techniques provide the necessary tools for this detailed molecular analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including drug metabolites and derivatives. nih.govderpharmachemica.com Both 1D and 2D NMR experiments are used to gain insights into the three-dimensional structure of Haloperidol derivatives. rsc.org For example, ¹H NMR studies have been employed to investigate the interaction of Haloperidol with other molecules and to confirm the structure of newly synthesized derivatives. researchgate.netresearchgate.net In one study, ¹H NMR and 2D NMR techniques were combined with X-ray crystallography and molecular dynamics to study the conformational distribution of a potentially neurotoxic pyridinium (B92312) metabolite of Haloperidol, revealing that the chlorophenyl and pyridinium rings were not coplanar. rsc.orgresearchgate.net The chemical shifts and coupling patterns in the NMR spectrum provide unambiguous evidence of the molecular structure. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown metabolites and degradation products. nih.govmdpi.com This technique is critical for unequivocally documenting exposure to a drug by identifying its metabolites in biological fluids. nih.gov

In studies of Haloperidol, LC-HRMS has been used to identify metabolites in urine and blood. nih.gov The full-scan acquisition mode allows for the detection of expected and unexpected metabolites, which are then structurally characterized using high-resolution multiple mass spectrometry (MS/MS) to analyze their fragmentation patterns. nih.govmdpi.com For instance, LC-MS/MS analysis in positive electrospray ionization (ESI+) mode was used to characterize degradation products of Haloperidol under various stress conditions, identifying their molecular mass (m/z) values and key fragments to elucidate their structures. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Purity and Interaction Studies

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for evaluating the purity of Haloperidol Hemisuccinate and studying its interactions with other molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and confirming the chemical structure of this compound. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. In the context of purity assessment, any deviation from the reference spectrum of pure this compound can indicate the presence of impurities or degradation products. researchgate.net

Key characteristic absorption bands in the FTIR spectrum of haloperidol include those corresponding to the C=O (carbonyl), C-F (carbon-fluorine), and C-Cl (carbon-chlorine) stretching vibrations. researchgate.net For instance, the C=O stretching vibration in haloperidol is typically observed around 1658 cm⁻¹. researchgate.net When this compound is formulated with excipients, FTIR can be used to assess potential chemical interactions. conicet.gov.ar The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions can signify an interaction between the drug and an excipient. conicet.gov.ar

Table 1: Illustrative FTIR Peak Assignments for Haloperidol

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1658 | Stretching |

| C-F | ~1226 | Stretching |

| C-Cl | ~740 | Stretching |

This table is for illustrative purposes; actual peak positions may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative analytical technique used to determine the concentration of a substance in a solution. For this compound, a UV-Vis spectrophotometer can be employed to measure its absorbance at a specific wavelength (λmax). researchgate.net In phosphate buffer (pH 7.4), haloperidol exhibits a maximum absorbance at approximately 247.5 nm. researchgate.net

This technique is particularly useful for purity analysis by ensuring the sample's absorbance is within the expected range for a known concentration. It is also instrumental in dissolution studies and for quantifying the drug in various formulations. researchgate.net Furthermore, UV-Vis spectroscopy can be applied to study the interaction of this compound with other molecules, such as proteins or complexing agents. researchgate.net For example, the interaction between haloperidol and human serum albumin (HSA) has been investigated using fluorescence and absorption spectroscopy, revealing the formation of a complex.

Table 2: UV-Vis Spectroscopic Data for Haloperidol

| Parameter | Value | Reference |

| λmax in Phosphate Buffer (pH 7.4) | 247.5 nm | researchgate.net |

| Linearity Range | 2–20 μg/ml | researchgate.net |

| Molar Absorptivity (in reaction with DNPH) | 2.84×10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |

Bioanalytical Method Development and Validation for Preclinical Studies

The development and validation of robust bioanalytical methods are crucial for the quantitative determination of this compound and its metabolites in biological fluids during preclinical studies. ijprajournal.comrfppl.co.in These methods provide essential data for understanding the pharmacokinetics of the compound. rfppl.co.in

Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, urine, and brain tissue are complex mixtures containing proteins, lipids, and other endogenous substances that can interfere with the analysis of this compound. nih.gov Therefore, effective sample preparation is a critical step to remove these interferences and concentrate the analyte of interest. rfppl.co.innih.gov

Commonly employed sample preparation techniques for haloperidol and its derivatives in biological matrices include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. rfppl.co.in LLE is a simple and cost-effective method for extracting analytes from biological fluids. rfppl.co.in

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. nih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. Oasis HLB cartridges are frequently used for the extraction of haloperidol from plasma. nih.govresearchgate.net

Protein Precipitation: This method involves adding a precipitating agent, such as acetonitrile or methanol, to the biological sample to denature and remove proteins. While simple, it may be less clean than LLE or SPE.

Ultrasound-Assisted Emulsification Microextraction (USAEME): This is a miniaturized LLE technique that utilizes ultrasonic waves to enhance the extraction efficiency of the analyte from the sample into a small volume of organic solvent. nih.gov

Table 3: Comparison of Sample Preparation Techniques for Haloperidol Analysis

| Technique | Principle | Advantages | Common Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, cost-effective | Extraction from plasma and urine |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase and selective elution | High recovery, clean extracts | Extraction of haloperidol from plasma nih.govresearchgate.net |

| Protein Precipitation | Removal of proteins by precipitation | Simple, fast | General plasma sample cleanup |

| Ultrasound-Assisted Emulsification Microextraction (USAEME) | Ultrasound-enhanced LLE with minimal solvent | High enrichment factor, low solvent consumption | Preconcentration from biological samples nih.gov |

Quality by Design (QbD) Principles in Analytical Method Development